molecular formula C21H15ClFN3O3S B2950074 N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207008-95-4

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

カタログ番号: B2950074
CAS番号: 1207008-95-4
分子量: 443.88
InChIキー: HZOMCLDPKGJNHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core. This scaffold is substituted at the 7-position with a 4-fluorophenyl group and linked via an acetamide bridge to a 3-chloro-4-methoxyphenyl moiety. The molecule’s design leverages the pyrimidine ring’s ability to engage in hydrogen bonding and π-π stacking interactions, while the halogenated aryl groups (Cl, F) and methoxy substituent modulate electronic properties and bioavailability .

特性

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O3S/c1-29-17-7-6-14(8-16(17)22)25-18(27)9-26-11-24-19-15(10-30-20(19)21(26)28)12-2-4-13(23)5-3-12/h2-8,10-11H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOMCLDPKGJNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

The compound's chemical structure can be summarized as follows:

PropertyDetails
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Molecular Formula C20H16ClFN6O3
CAS Number 1251691-54-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as cancer cell proliferation or inflammation.
  • Receptor Modulation : The compound may act on various receptors affecting signaling pathways related to disease states.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide. For instance:

  • In Vitro Studies :
    • A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancers. The compounds were evaluated using MTT assays, revealing IC50 values indicating potent cytotoxic effects .
    • The mechanism of action was further elucidated through kinase inhibition studies, where the compound inhibited key pathways involved in tumor growth and survival .
  • Experimental Findings :
    • In a comprehensive screening involving 60 cancer cell lines conducted by the National Cancer Institute, several derivatives showed high levels of antitumor activity. These studies utilized the sulforhodamine B assay to assess mitotic activity and indicated that modifications to the molecular structure could enhance efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Variations in substituents on the phenyl rings and thienopyrimidine core have been shown to significantly impact biological activity. For example:

  • Substitution with electron-donating groups increased cytotoxicity, while electron-withdrawing groups often reduced activity .

Data Summary

The following table summarizes key experimental results regarding the biological activity of the compound:

Study ReferenceCell LineIC50 (μM)Mechanism of Action
HepG23.105VEGFR-2 and AKT inhibition
PC-32.15Induction of apoptosis via caspase activation
Various (60 lines)VariesAntineoplastic activity across multiple cancer types

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidinone Core

  • N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Structural difference: Replaces the 3-chloro-4-methoxyphenyl group with a 2,5-difluorophenyl and substitutes the 4-fluorophenyl at position 7 with 4-methoxyphenyl. Impact: The increased fluorine content may enhance metabolic stability, while the methoxy group at position 7 could improve solubility but reduce membrane permeability due to higher polarity .
  • N-(2-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Structural difference: Features a sulfanyl (-S-) linker instead of the oxygen-based acetamide and introduces methyl groups at positions 3 and 7 of the thienopyrimidinone. Methyl substituents increase steric bulk, possibly affecting binding pocket compatibility .

Variations in the Acetamide-Linked Aryl Group

  • N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide (): Structural difference: Replaces the thienopyrimidinone core with a diphenylacetamide group. Impact: Loss of the heterocyclic core eliminates π-π stacking opportunities, reducing binding affinity to kinase targets. However, the diphenyl group may enhance lipophilicity .
  • 3-Chloro-N-(4-methoxyphenyl)propanamide ():

    • Structural difference : Simplifies the structure to a linear aliphatic amide with a single aryl group.
    • Impact : Reduced molecular complexity lowers target specificity but may improve synthetic accessibility and solubility .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Molecular Data

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₂₂H₁₇ClFN₃O₃S 482.90 7-(4-FPh), 3-Cl-4-MeOPh 3.8
Analog C₂₃H₁₇F₂N₃O₃S 477.46 7-(4-MeOPh), 2,5-F₂Ph 3.5
Analog C₂₃H₂₀ClN₃O₂S₂ 470.00 3-Me, 7-(4-MePh), -S- linker 4.2
Analog C₂₀H₁₅ClFNO 363.79 Diphenylacetamide 4.5

*LogP values estimated using fragment-based methods.

Key Observations:

  • Sulfur-containing analogs () exhibit higher LogP, which may correlate with prolonged half-lives but increased risk of off-target binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。